molecular formula C16H14FN7O5 B11045058 3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11045058
M. Wt: 403.32 g/mol
InChI Key: NAXWUWMOVKPDQB-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a nitro-pyrazole moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through halogenation and subsequent functional group transformations.

    Construction of the Nitro-Pyrazole Moiety: The nitro-pyrazole ring is synthesized via cyclization reactions involving appropriate precursors such as hydrazines and nitroalkenes.

    Assembly of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving nitriles and hydrazides under specific conditions.

    Coupling Reactions: The final step involves coupling the fluorophenyl intermediate, nitro-pyrazole moiety, and oxadiazole ring using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxadiazole derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(2-chlorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(2-bromophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The uniqueness of 3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the nitro-pyrazole and oxadiazole rings contribute to its bioactivity and potential therapeutic applications.

Properties

Molecular Formula

C16H14FN7O5

Molecular Weight

403.32 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-[2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H14FN7O5/c17-12-4-2-1-3-11(12)14-21-16(29-22-14)15(26)19-6-5-18-13(25)9-23-8-10(7-20-23)24(27)28/h1-4,7-8H,5-6,9H2,(H,18,25)(H,19,26)

InChI Key

NAXWUWMOVKPDQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)CN3C=C(C=N3)[N+](=O)[O-])F

Origin of Product

United States

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